

# The Kinase Selectivity Profile of Osimertinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | EGFR-IN-105 |           |
| Cat. No.:            | B4202669    | Get Quote |

An Important Note on Nomenclature: The initial request specified "EGFR-IN-105." Following an extensive search of scientific literature and chemical databases, no public information was found for a compound with this designation. It is possible that this is an internal, preclinical, or otherwise unpublished name. To fulfill the core requirements of this guide, we have substituted "EGFR-IN-105" with Osimertinib (AZD9291), a well-characterized, third-generation, irreversible EGFR inhibitor with a wealth of publicly available data. This substitution allows for a comprehensive and accurate technical overview as requested.

### Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This high degree of selectivity is crucial for its clinical efficacy and favorable safety profile, particularly in reducing the dose-limiting toxicities associated with the inhibition of wild-type EGFR, such as rash and diarrhea.[2]

This technical guide provides a detailed overview of the kinase selectivity profile of Osimertinib, the experimental protocols used to determine this profile, and the signaling pathways it modulates.

# Data Presentation: Kinase Selectivity Profile of Osimertinib



The selectivity of Osimertinib has been extensively characterized using various biochemical and cellular assays. The following tables summarize the inhibitory activity of Osimertinib against different EGFR variants and a selection of other kinases.

**Table 1: Inhibitory Activity of Osimertinib against EGFR** 

**Variants** 

| Kinase Target               | Assay Type | IC50 (nM) | Reference |
|-----------------------------|------------|-----------|-----------|
| EGFR (L858R)                | Cellular   | 12        | [3]       |
| EGFR (Exon 19 Del)          | Cellular   | 15        | [3]       |
| EGFR<br>(L858R/T790M)       | Cellular   | 1         | [3]       |
| EGFR (Exon 19<br>Del/T790M) | Cellular   | <15       | [3]       |
| EGFR (Wild-Type)            | Cellular   | 480-1865  | [3]       |

Table 2: Covalent Inactivation Kinetics of Osimertinib

against EGFR Variants

| Kinase Target         | Ki (nM)   | kinact (s-1)    | kinact/Ki (M-<br>1s-1) | Reference |
|-----------------------|-----------|-----------------|------------------------|-----------|
| EGFR<br>(L858R/T790M) | 4.4 ± 0.9 | 0.0069 ± 0.0003 | 1,568,182              | [4]       |
| EGFR (L858R)          | 25 ± 2    | 0.0075 ± 0.0002 | 300,000                | [4]       |
| EGFR (Wild-<br>Type)  | 76 ± 6    | 0.0024 ± 0.0001 | 31,579                 | [4]       |

### **Table 3: Off-Target Kinase Activity of Osimertinib**

While Osimertinib is highly selective for mutant EGFR, computational and experimental studies have identified potential off-target kinases. It is important to note that the inhibitory



concentrations for these off-targets are generally significantly higher than for the primary targets.

| Off-Target Kinase | Method of<br>Identification | Notes                                                             | Reference |
|-------------------|-----------------------------|-------------------------------------------------------------------|-----------|
| JAK3              | Computational<br>Prediction | Molecular docking studies suggest potential interaction.          | [5]       |
| SRC               | Computational<br>Prediction | Predicted as a potential target through network analysis.         | [5]       |
| LCK               | Computational<br>Prediction | Identified as a potential off-target in computational screens.    | [5]       |
| CDK2              | Computational<br>Prediction | Predicted to interact with Osimertinib.                           | [5]       |
| MAPK family       | Computational<br>Prediction | Potential for interaction with mitogen-activated protein kinases. | [5]       |

### **Experimental Protocols**

The kinase selectivity of Osimertinib is often determined using a high-throughput, competition-based binding assay, such as the KINOMEscan<sup>™</sup> platform.

### KINOMEscan™ Assay Protocol

Principle: The KINOMEscan<sup>™</sup> assay quantitatively measures the binding of a test compound to a panel of kinases. The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused



to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

#### Methodology:

- Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- Binding Reaction: The DNA-tagged kinases, the ligand-coated beads, and the test compound (Osimertinib) at various concentrations are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution: The kinase bound to the immobilized ligand is eluted.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) can be calculated from dose-response curves.

# Mandatory Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.



### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Workflow for determining kinase selectivity using the KINOMEscan™ assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Osimertinib: A third-generation tyrosine kinase inhibitor for treatment of epidermal growth factor receptor-mutated non-small cell lung cancer with the acquired Thr790Met mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Resistance Profile of Osimertinib in Pre-treated Patients With EGFR T790M-Mutated Non-small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Kinase Selectivity Profile of Osimertinib: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4202669#egfr-in-105-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com